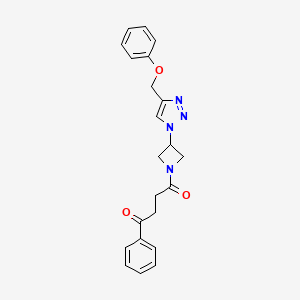

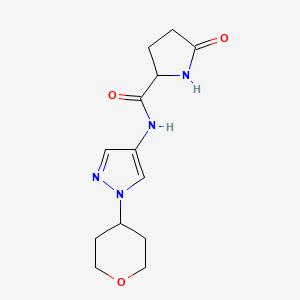

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azetidine and 1,2,3-triazole rings would likely make the structure of this compound quite rigid .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, azetidines are known to participate in various types of reactions, including ring-opening reactions . Similarly, 1,2,3-triazoles can undergo a variety of reactions, including cycloadditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For example, the presence of the phenyl groups could increase its hydrophobicity .Scientific Research Applications

Synthesis and Characterization 1-(3-(4-(Phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-4-phenylbutane-1,4-dione is a compound that can be synthesized through various methods, including the solvent-free and catalyst-free Biginelli reaction. This process allows for the creation of benzoyl and ferrocenoyl dihydropyrimidinones (DHPMs) in modest yields, demonstrating the potential for the self-assembling Biginelli reaction without the necessity for catalysts. The radical-scavenging abilities of these compounds have been explored, with phenolic ortho-dihydroxyl groups significantly enhancing their abilities to quench radicals, illustrating the compound's potential in antioxidant applications (Wang & Liu, 2012).

Chemical Properties and Reactions Explorations into the chemistry of unsaturated nitrogen-heterocyclic compounds containing carbonyl groups have highlighted the significance of compounds like this compound. These studies provide an overview of their potential as reactive intermediates and their use in synthesizing pharmacologically active compounds, emphasizing their importance in medicinal chemistry (Costero, 1993).

Potential Insecticidal Agents The green synthesis of compounds structurally related to this compound has been explored for their potential insecticidal properties. One-pot green synthesis techniques have been developed for creating derivatives that exhibit promising results against certain pests, suggesting an avenue for the development of new insecticidal agents (Jain, Sharma, & Kumar, 2013).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-4-phenylbutane-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c27-21(17-7-3-1-4-8-17)11-12-22(28)25-14-19(15-25)26-13-18(23-24-26)16-29-20-9-5-2-6-10-20/h1-10,13,19H,11-12,14-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBYGNVCDVCYEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCC(=O)C2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2604725.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2604729.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2604734.png)

![2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2604737.png)

![(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2604739.png)

![N-[3-(aminomethyl)benzyl]-N,N-dimethylamine dihydrochloride](/img/no-structure.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2604742.png)